molecular formula C20H19N3O5S2 B3206541 N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide CAS No. 1040670-10-7

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

Cat. No.: B3206541
CAS No.: 1040670-10-7
M. Wt: 445.5 g/mol
InChI Key: YIAUXJWJMYYGIZ-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide features a benzodioxol moiety linked via a propanamide chain to a thiazole ring bearing a 4-methylbenzenesulfonamido substituent. While direct pharmacological data are unavailable, structural analogs (e.g., from and ) indicate that such compounds are often synthesized for bioactivity screening, particularly targeting enzymes or receptors where sulfonamides and aromatic systems play key roles .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-13-2-6-16(7-3-13)30(25,26)23-20-22-15(11-29-20)5-9-19(24)21-14-4-8-17-18(10-14)28-12-27-17/h2-4,6-8,10-11H,5,9,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAUXJWJMYYGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with p-toluenesulfonyl chloride in the presence of a base.

    Amide Bond Formation: Finally, the benzodioxole and thiazole derivatives are coupled through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. The thiazole ring may participate in π-π stacking interactions, enhancing the binding affinity.

Comparison with Similar Compounds

Key Structural Features and Hypothesized Implications

The table below compares the target compound with structurally related molecules, emphasizing core motifs, substituents, and inferred properties based on synthesis routes and known pharmacophores.

Compound Core Structure Substituents Potential Functional Implications Reference
Target Compound Thiazole + propanamide Benzodioxol (electron-rich), 4-methylbenzenesulfonamido Enhanced metabolic stability (benzodioxol); sulfonamide may improve target binding via H-bonding
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole + thiazole Variably substituted phenyl groups Oxadiazole’s electron-deficient nature may alter π-π interactions; reduced solubility vs. thiazole
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amides Thiazole + pyrazole Pyrazole (N-rich), methylphenyl Pyrazole’s H-bond acceptor capacity; steric bulk may influence binding pocket accessibility
326092-35-7 (3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide) Benzene sulfonamide Diethylamine, methoxyphenyl Methoxy group enhances solubility; tertiary amine may impact pharmacokinetics

Pharmacological Hypotheses

Benzodioxol vs. Phenyl Groups : The benzodioxol group’s electron density may enhance metabolic stability compared to simpler phenyl groups (e.g., in ’s analogs), reducing oxidative degradation .

Thiazole vs.

Sulfonamide Variations : The 4-methylbenzenesulfonamido group in the target compound may offer stronger target affinity than the methoxyphenyl-sulfonamide in 326092-35-7, as methyl groups can enhance hydrophobic interactions .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a thiazole ring, which are known for their biological activity. The molecular formula is C16H18N2O4SC_{16}H_{18}N_2O_4S, with a molecular weight of 350.39 g/mol. The presence of functional groups such as sulfonamides and thiazoles contributes to its pharmacological potential.

PropertyValue
Molecular FormulaC16H18N2O4S
Molecular Weight350.39 g/mol
LogP3.7871
Polar Surface Area58.489 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including the compound . For instance, in vitro assays demonstrated that related compounds exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for these compounds ranged from 0.68 µM to 0.85 µM, indicating potent activity against this target .

In vivo studies using streptozotocin-induced diabetic mice showed that administration of certain derivatives led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . These findings suggest that compounds similar to this compound may possess antidiabetic properties.

Anticancer Activity

The anticancer potential of benzodioxole derivatives has also been explored. In vitro tests indicated significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM . These results underscore the importance of further investigation into the mechanisms by which these compounds exert their effects on cancer cells.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets. The compound may inhibit enzyme activity by binding to active sites, thus disrupting essential biochemical pathways involved in disease processes.

Case Studies and Research Findings

A comprehensive study published in MDPI characterized several benzodioxole derivatives and evaluated their biological activities . The research employed various assays to assess cytotoxicity and enzyme inhibition:

  • α-Amylase Inhibition : Compounds exhibited strong inhibitory effects with IC50 values indicating high potency.
  • Cytotoxicity Assays : Evaluated against both cancerous and normal cell lines demonstrated selective toxicity towards cancer cells while sparing normal cells.
  • In Vivo Efficacy : Animal models confirmed the compounds' ability to lower blood glucose levels significantly.

Q & A

Basic Question: How is the structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectra are used to identify proton and carbon environments, respectively. For example, the benzodioxole moiety shows characteristic aromatic protons at δ 6.7–7.1 ppm, while the thiazole ring protons appear as singlet signals near δ 7.3–7.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the sulfonamide and thiazole groups .
  • Infrared Spectroscopy (IR): Key functional groups (e.g., C=O at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) are identified to validate the presence of amide and sulfonamide linkages .

Table 1: Example Analytical Data for a Structural Analog

TechniqueKey ObservationsReference
1H-NMR (400 MHz)δ 7.45 (s, 1H, thiazole-H), δ 6.85 (d, J=8 Hz, benzodioxole-H)
HRMS (ESI+)[M+H]+ = 489.1234 (calc. 489.1230)

Basic Question: What synthetic strategies are used to prepare this compound?

Answer:
Synthesis typically involves multi-step routes with critical optimizations:

  • Step 1: Coupling of the benzodioxol-5-amine with a thiazole precursor via amide bond formation using reagents like HBTU or DCC in anhydrous DMF .
  • Step 2: Sulfonylation of the thiazole amine using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in dichloromethane .
  • Optimization: Reaction temperature (0–25°C), solvent polarity, and stoichiometry are adjusted to minimize side products. Yields for analogous compounds range from 28% to 95% depending on purification (e.g., recrystallization from ethanol-DMF mixtures) .

Advanced Question: How can researchers resolve contradictions in analytical data (e.g., elemental analysis vs. NMR)?

Answer:
Discrepancies between experimental and theoretical data require systematic troubleshooting:

  • Purity Assessment: Use HPLC (>95% purity threshold) to detect impurities. For example, residual solvents or unreacted intermediates may skew elemental analysis .
  • Alternative Characterization: Employ X-ray crystallography to resolve ambiguous NMR signals, particularly for stereoisomers or tautomeric forms .
  • Repetition Under Controlled Conditions: Re-synthesize the compound with stricter inert atmospheres (e.g., argon) to prevent oxidation of thiol or sulfonamide groups .

Example Workflow:

Repeat synthesis with freshly distilled solvents.

Validate via HPLC-MS to correlate retention time with mass.

Compare crystallographic data (if available) with computational models .

Advanced Question: What methodologies elucidate the compound’s biological mechanism of action?

Answer:
Mechanistic studies combine in vitro and in silico approaches:

  • Target Identification: Use kinase inhibition assays (e.g., EGFR or COX-2) to screen for activity. Structural analogs with benzodioxole-thiazole scaffolds show IC50 values in the micromolar range .
  • Molecular Docking: Simulate binding interactions using software like AutoDock Vina. The sulfonamide group often hydrogen-bonds with catalytic residues (e.g., Asp862 in EGFR) .
  • Metabolic Stability: Assess liver microsome assays to evaluate cytochrome P450-mediated degradation, critical for pharmacokinetic profiling .

Table 2: Example Pharmacological Data for a Related Compound

AssayResultReference
COX-2 InhibitionIC50 = 1.2 µM (vs. Celecoxib: 0.04 µM)
Metabolic Half-life (Human Liver Microsomes)t1/2 = 45 min

Advanced Question: How does this compound compare structurally and functionally to its analogs?

Answer:
Comparative analysis focuses on substituent effects and bioactivity:

  • Structural Comparisons: Replace the 4-methylbenzenesulfonamide group with methanesulfonamide or trifluoromethanesulfonamide to alter lipophilicity and target affinity .
  • Functional Differences: Analogs with electron-withdrawing groups (e.g., -NO2) on the benzodioxole ring exhibit enhanced anticancer activity but reduced solubility .
  • Data-Driven Design: Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Key Findings from Analogs:

  • Analog A (4-nitro substitution): 10-fold higher cytotoxicity but poor aqueous solubility.
  • Analog B (4-methoxy substitution): Improved metabolic stability but reduced target binding .

Basic Question: What purification techniques ensure high yield and purity?

Answer:

  • Recrystallization: Use solvent mixtures like ethanol-DMF (3:1) to remove polar byproducts .
  • Column Chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) for non-polar intermediates .
  • Prep-HPLC: For final compounds, use C18 columns with acetonitrile/water (0.1% TFA) to achieve >99% purity .

Advanced Question: How can reaction mechanisms be validated for key synthetic steps?

Answer:

  • Isotopic Labeling: Introduce deuterium at reactive sites (e.g., amide nitrogen) to track proton transfer via MS .
  • Kinetic Studies: Monitor reaction progress using in situ IR to detect intermediate formation (e.g., sulfonyl chloride intermediates) .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) simulate transition states to confirm proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

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